molecular formula C17H13ClN2O2 B2908573 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide CAS No. 135323-89-6

2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No. B2908573
CAS RN: 135323-89-6
M. Wt: 312.75
InChI Key: ZDIAFTQHBBYUIU-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is a derivative of quinoline, a heterocyclic compound that has received considerable attention due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” is C16H13NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide” include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 62.3±3.0 kJ/mol, flash point of 144.2±14.8 °C, index of refraction of 1.632, molar refractivity of 73.5±0.3 cm3, and molar volume of 206.1±3.0 cm3 .

Scientific Research Applications

Cell Growth Inhibition Assays

This compound has been utilized in cell growth inhibition assays to determine its effect on cancer cell proliferation. It has shown promising results in inhibiting the growth of cancer cells, which could lead to potential therapeutic applications .

Synthesis of Novel Compounds

Researchers have synthesized novel compounds using 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide as a precursor. These compounds have been evaluated for their anticancer properties, expanding the chemical library for drug discovery .

Apoptosis Induction

The compound has been identified as a highly active inducer of apoptosis, which is the process of programmed cell death crucial for cancer treatment. It has shown potent inhibition of cell proliferation in specific cancer cell lines .

Pharmaceutical Synthesis

Advancements in pharmaceutical synthesis have seen this compound being used to create biologically active molecules. It has been part of methods that work with various substituent groups, contributing to the diversity of pharmaceutical compounds .

Aza-Diels Alder Reactions

In the field of organic chemistry, this compound has been involved in aza-Diels Alder reactions, which are used to synthesize complex organic molecules. This has implications for the development of new drugs and materials .

Systemic Acquired Resistance Research

There is research into systemic acquired resistance (SAR) in plants where this compound has shown potency. Understanding SAR can lead to the development of disease-resistant crops .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-12-8-6-11(7-9-12)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIAFTQHBBYUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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